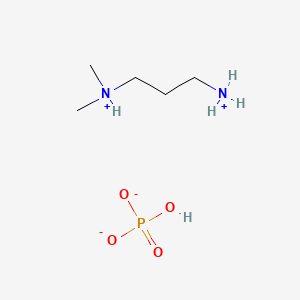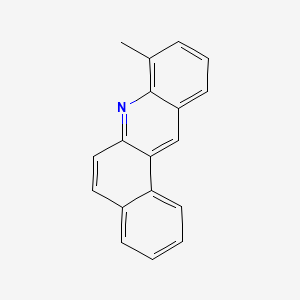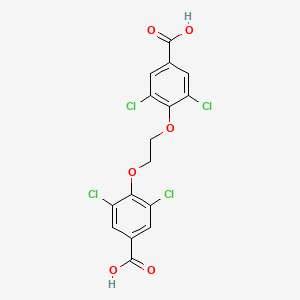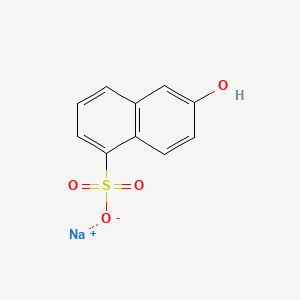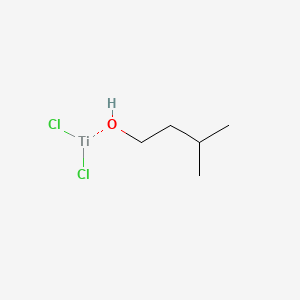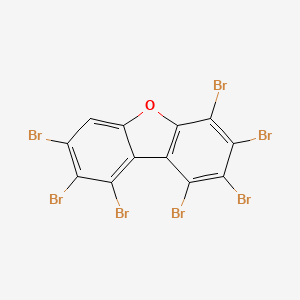
1,2,3,4,7,8,9-Heptabromodibenzofuran
Descripción general
Descripción
1,2,3,4,7,8,9-Heptabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicological effects. The chemical formula for this compound is C₁₂HBr₇O, and it has a molecular weight of approximately 720.464 g/mol .
Métodos De Preparación
The synthesis of 1,2,3,4,7,8,9-Heptabromodibenzofuran typically involves the bromination of dibenzofuran. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in a solvent such as chloroform or carbon tetrachloride, with the temperature carefully regulated to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial production methods for polybrominated dibenzofurans, including this compound, are not common due to their environmental and health concerns. These compounds are often produced as by-products in processes involving brominated flame retardants or other brominated organic compounds .
Análisis De Reacciones Químicas
1,2,3,4,7,8,9-Heptabromodibenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form brominated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran carboxylic acids, while reduction can produce dibenzofuran with fewer bromine atoms .
Aplicaciones Científicas De Investigación
1,2,3,4,7,8,9-Heptabromodibenzofuran has several scientific research applications, including:
Environmental Chemistry: Studying the environmental fate and transport of polybrominated dibenzofurans to understand their persistence and bioaccumulation in ecosystems.
Toxicology: Investigating the toxicological effects of polybrominated dibenzofurans on human health and wildlife. This includes studying their potential to disrupt endocrine systems and cause cancer.
Analytical Chemistry: Developing analytical methods for detecting and quantifying polybrominated dibenzofurans in environmental samples, such as soil, water, and air.
Mecanismo De Acción
The toxic effects of 1,2,3,4,7,8,9-Heptabromodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the production of reactive metabolites that can cause cellular damage and disrupt normal physiological processes .
Comparación Con Compuestos Similares
1,2,3,4,7,8,9-Heptabromodibenzofuran is part of a broader class of polybrominated dibenzofurans, which include compounds with varying numbers and positions of bromine atoms. Similar compounds include:
1,2,3,4,6,7,8-Heptabromodibenzofuran: Differing only in the position of one bromine atom, this compound shares similar chemical properties and toxicological effects.
1,2,3,4,7,8-Hexabromodibenzofuran: With one fewer bromine atom, this compound is less brominated but still exhibits similar environmental persistence and toxicity.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects .
Propiedades
IUPAC Name |
1,2,3,4,7,8,9-heptabromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPGXOBNPMYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936608 | |
| Record name | 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161880-51-9 | |
| Record name | Dibenzofuran, 1,2,3,4,7,8,9-heptabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161880519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





